molecular formula C25H31N5O2 B2380042 Orexin receptor antagonist 2 CAS No. 1457940-75-8

Orexin receptor antagonist 2

Katalognummer B2380042
CAS-Nummer: 1457940-75-8
Molekulargewicht: 433.556
InChI-Schlüssel: GKTSTVGKOKZFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orexin receptor antagonist 2 (also known as Orexin 2 Receptor Antagonists or OX2R) is a potent orexin receptor antagonist . It inhibits the effect of orexin by acting as a receptor antagonist of one or both of the orexin receptors, OX1 and OX2 . Medical applications include treatment of sleep disorders such as insomnia .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . Their agonist activities against orexin receptors were evaluated .


Molecular Structure Analysis

Computational analyses of the X-ray model of OX2R co-crystallized with suvorexant (PDB ID: 4S0V) revealed that the antagonist is bound to the active site of the receptor mainly by van der Waals interactions and hydrogen bonds, intermediated by water molecules in some cases .


Chemical Reactions Analysis

Orexin receptor antagonists (ORAs) can selectively bind to orexin receptor 1 (OX1R) and/or orexin receptor 2 (OX2R) to exert a competitive inhibitory effect, thereby promoting sleep and mitigating insomnia .

Wissenschaftliche Forschungsanwendungen

Orexin System and Cancer Research

Orexin receptor antagonists, including Orexin Receptor Antagonist 2 (ORA-2), are gaining attention in cancer research. The activation of the Orexin 1 receptor, a part of the orexin system, has been found to trigger apoptosis in several cancer cell lines. This suggests a potential role for ORA-2 in cancer treatment, as part of the orexin system which is highly conserved and involved in various disorders (Boss & Roch, 2017).

Orexin System in Sleep/Wake Disorders

The orexin system, consisting of orexin 1 and 2 receptors and two neuropeptide agonists, has been a target for treating disorders like narcolepsy and insomnia. Dysfunction or deletion of this system has been linked to narcolepsy, a condition characterized by excessive daytime sleepiness. This has led to efforts in developing antagonists like ORA-2 to treat insomnia and potentially narcolepsy (Roecker et al., 2016).

Structural Insights and Drug Development

Research on orexin receptor antagonists, including ORA-2, has evolved rapidly, moving from the discovery of orexin peptides to clinical trials for insomnia treatment. The development of selective ORA-2 has involved overcoming challenges like reversible CYP inhibition and bioactivation. This research highlights the complexity and significance of structural modifications in drug design for sleep disorders (Roecker et al., 2014).

Interaction Studies for Orexin Antagonists

Investigations into the interactions between orexin receptors, orexin peptides, and small molecule orexin antagonists have been significant. Studies on mutant orexin receptors have identified key domains for ligand binding, revealing insights into how ORA-2 and similar compounds interact with these receptors. This research is crucial for understanding the binding dynamics and functional activity of orexin antagonists (Tran et al., 2011).

Orexin Antagonists in Treating Sleep Disorders

The quest for effective treatments for insomnia has led to the identification of dual orexin receptor antagonists (DORAs), including compounds like ORA-2. These antagonists are in clinical trials for insomnia treatment, reflecting the orexin system's potential as a therapeutic target for sleep/wake disorders, stress, anxiety, addiction, and eating disorders (Boss et al., 2020).

Wirkmechanismus

Lemborexant is a dual orexin receptor antagonist. It is a reversible, competitive antagonist that binds rapidly to both orexin receptors 1 and 2, with greater affinity for orexin receptor 2. It thus blocks binding of orexin A and B to orexin receptors 1 and 2 respectively .

Safety and Hazards

There is a general concern that hypnotic drugs may impair physical and cognitive functions, causing muscle relaxation, ataxia, loss of balance, retrospective amnesia, attention deficits and slowed reaction times . Patients may temporarily lose mobility in response to hypnotic drugs and fail to respond appropriately, causing a fall or traffic accident .

Zukünftige Richtungen

High-quality clinical trials in insomnia populations are needed which directly compare authorized ORAs and investigate non-approved ORAs, the use of ORAs in comorbid insomnia, and the orexin signaling system pathophysiology in insomnia . There is an urgent need to discover novel orexin receptor antagonists from traditional Chinese medicine plants or herbs for insomnia treatment, and a new molecular framework can provide clinical studies on insomnia with more feasibility .

Eigenschaften

IUPAC Name

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSTVGKOKZFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin receptor antagonist 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.